molecular formula C13H21NO3 B11718088 Ethyl 2-(2-cyanoethyl)-3-oxooctanoate

Ethyl 2-(2-cyanoethyl)-3-oxooctanoate

Cat. No.: B11718088
M. Wt: 239.31 g/mol
InChI Key: NJNVUBDFPTUJRY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanoethyl)-3-oxooctanoate is a chemical compound with a complex structure that includes both cyano and ester functional groups

Preparation Methods

The synthesis of Ethyl 2-(2-cyanoethyl)-3-oxooctanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone, followed by further functionalization to introduce the cyanoethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Ethyl 2-(2-cyanoethyl)-3-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-cyanoethyl)-3-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyanoethyl)-3-oxooctanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar compounds to Ethyl 2-(2-cyanoethyl)-3-oxooctanoate include:

    Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.

    Methyl cyanoacrylate: Known for its use in adhesives, it shares the cyano group but has different reactivity.

    Butyl cyanoacrylate: Used in medical adhesives, it has a longer alkyl chain compared to ethyl cyanoacetate. This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

ethyl 2-(2-cyanoethyl)-3-oxooctanoate

InChI

InChI=1S/C13H21NO3/c1-3-5-6-9-12(15)11(8-7-10-14)13(16)17-4-2/h11H,3-9H2,1-2H3

InChI Key

NJNVUBDFPTUJRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(CCC#N)C(=O)OCC

Origin of Product

United States

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